1-Bromo-3,3,3-trifluoroprop-1-ene

Beschreibung

The exact mass of the compound 1-Bromo-3,3,3-trifluoroprop-1-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-3,3,3-trifluoroprop-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,3,3-trifluoroprop-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(E)-1-bromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHWZVROHBBAM-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Br)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075248 | |

| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-33-3, 149597-47-7 | |

| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-Bromo-3,3,3-trifluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-3,3,3-trifluoroprop-1-ene

Introduction: In the landscape of modern chemical synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of innovation, particularly within the pharmaceutical, agrochemical, and materials science sectors. Organofluorine compounds are distinguished by the unique properties conferred by the carbon-fluorine bond, the strongest single bond in organic chemistry, which imparts high thermal and metabolic stability.[1] The trifluoromethyl group (–CF₃) is especially prized for its ability to modulate a molecule's electronic character, lipophilicity, and binding affinity, making it a critical component in the design of effective drug candidates.[2]

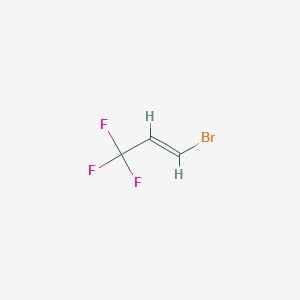

This guide focuses on 1-Bromo-3,3,3-trifluoroprop-1-ene (BTP), a halogenated alkene with the chemical formula C₃H₂BrF₃.[3][4] Its molecular architecture, featuring both a reactive vinyl bromide and an influential trifluoromethyl group, establishes it as a versatile and highly valuable building block for organic synthesis.[1] This document provides an in-depth exploration of its physicochemical properties, synthesis, core reactivity, and applications, with a focus on the mechanistic rationale behind its synthetic transformations.

Physicochemical Properties

1-Bromo-3,3,3-trifluoroprop-1-ene is a volatile liquid whose properties are largely dictated by its low molecular weight and the strong electronegativity of its fluorine and bromine atoms. A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Source |

| Molecular Formula | C₃H₂BrF₃ | PubChem[3] |

| Molecular Weight | 174.95 g/mol | PubChem[3] |

| CAS Number | 460-33-3 (for the E/Z mixture) | EPA DSSTox[3] |

| IUPAC Name | 1-bromo-3,3,3-trifluoroprop-1-ene | PubChem[3] |

| Boiling Point | 39-40°C | ECHEMI[5] |

| Density | 1.728±0.06 g/cm³ (Predicted) | ECHEMI[5] |

| Refractive Index | 1.393 | ECHEMI[5] |

| SMILES | C(=CBr)C(F)(F)F | PubChem[3] |

Synthesis Strategies

The efficient synthesis of 1-Bromo-3,3,3-trifluoroprop-1-ene is critical for its widespread application. While several methods have been explored, the direct hydrobromination of a suitable precursor has emerged as the most commercially viable approach.

Preferred Method: Hydrobromination of 3,3,3-Trifluoropropyne

The most cost-effective and scalable synthesis involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide (HBr).[6] This method offers high yields and avoids the costly reagents associated with older, multi-step processes.[6]

Causality of Experimental Choices:

-

Reactants: 3,3,3-trifluoropropyne serves as the trifluoromethylated C3 backbone. HBr is the simplest and most direct source for the required bromine atom.

-

Temperature: The reaction is typically conducted at elevated temperatures (50-350°C) to ensure a sufficient reaction rate. The optimal temperature is determined by monitoring heat release or product formation.[6]

-

Catalyst/Solvent: While the reaction can proceed without a solvent, ionic liquids such as 1-alkyl-3-methylimidazolium bromide can be used, though they are not essential.[6] The choice to proceed neat (without solvent) is often preferred for large-scale production to simplify purification and reduce costs.

Experimental Protocol: Synthesis via Hydrobromination

-

Reactor Setup: A suitable high-pressure reactor equipped with heating, stirring, and gas inlet/outlet ports is charged with a heated catalyst/solvent mixture if used, or simply prepared for direct gas feed.

-

Reagent Introduction: Gaseous 3,3,3-trifluoropropyne and hydrogen bromide are premixed, typically with a molar ratio favoring HBr to drive the reaction to completion.

-

Reaction Execution: The gas mixture is passed through the heated reaction zone. The temperature is maintained between 50-350°C. The reaction progress is monitored by analyzing the output stream via gas chromatography (GC).

-

Work-up and Purification: The product stream is passed through a scrubber containing a dilute aqueous base (e.g., sodium hydroxide) to neutralize any unreacted HBr. The resulting crude product is then purified by distillation to yield 1-Bromo-3,3,3-trifluoroprop-1-ene.

Caption: Synthesis of BTP via hydrobromination.

Alternative Method: Bromination-Dehydrobromination

An older, less economical method involves the bromination of 3,3,3-trifluoropropene, followed by a base-mediated dehydrobromination to yield the desired product.[6] This two-step process is generally more expensive and less suitable for large-scale industrial production.[6]

Core Reactivity and Mechanistic Insights

The synthetic utility of 1-Bromo-3,3,3-trifluoroprop-1-ene stems from its two distinct reactive sites: the carbon-bromine bond and the electron-deficient carbon-carbon double bond. This dual reactivity allows for a wide array of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7] These reactions provide a powerful platform for elaborating molecular complexity.

Trustworthiness of the Protocol: The following protocol is self-validating. The progress of the reaction can be reliably monitored by Thin-Layer Chromatography (TLC) or GC-MS. Successful coupling is confirmed by the disappearance of the starting materials and the appearance of a new, less polar product spot (TLC) or a new peak with the expected mass (GC-MS).

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Inert Atmosphere: A reaction flask is charged with 1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Causality: An inert atmosphere is critical because the palladium(0) active catalyst is readily oxidized by oxygen, which would halt the catalytic cycle.

-

-

Solvent and Catalyst Addition: Anhydrous solvent (e.g., a mixture of Toluene and Water, or Dioxane) is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) is then added.

-

Causality: The choice of ligand (e.g., PPh₃) is crucial; it stabilizes the palladium center and modulates its reactivity. The base is required to activate the boronic acid, forming a more nucleophilic boronate species.

-

-

Reaction: The mixture is heated (typically 80-100°C) with vigorous stirring. The reaction is monitored periodically by TLC or GC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure trifluoromethylated styrene derivative.

Caption: Generalized catalytic cycle for Suzuki coupling.

Cycloaddition Reactions

The electron-withdrawing trifluoromethyl group polarizes the double bond, making 1-Bromo-3,3,3-trifluoroprop-1-ene a competent dipolarophile in [3+2] cycloaddition reactions. This provides a direct route to valuable five-membered trifluoromethylated heterocycles.[8][9]

Experimental Protocol: Hypothetical [3+2] Cycloaddition with an Azide

-

Reaction Setup: In a round-bottom flask, 1-Bromo-3,3,3-trifluoroprop-1-ene (1.0 equiv) and an organic azide (e.g., benzyl azide, 1.1 equiv) are dissolved in a suitable solvent like toluene.

-

Execution: The solution is heated to reflux (approx. 110°C) and stirred. The reaction is monitored by TLC for the consumption of the starting materials.

-

Causality: Heat provides the necessary activation energy for the cycloaddition to occur. The reaction is a concerted pericyclic process.

-

-

Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo. The resulting residue is purified by column chromatography to isolate the trifluoromethylated triazoline product.

Caption: Workflow for a [3+2] cycloaddition reaction.

Applications in Drug Development and Materials Science

Pharmaceutical and Agrochemical Synthesis

The trifluoromethyl group is a "super-substituent" in medicinal chemistry. Its introduction into a drug candidate can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve bioavailability by increasing lipophilicity. 1-Bromo-3,3,3-trifluoroprop-1-ene serves as a key intermediate to install a CF₃-vinyl synthon, which can be further modified to access a wide range of complex fluorinated molecules.[1][2]

Advanced Materials and Fire Suppression

1-Bromo-3,3,3-trifluoroprop-1-ene has been investigated as a highly effective fire suppressant and a potential replacement for ozone-depleting substances like Halon 1301.[10] Its fire-extinguishing mechanism is twofold: it acts physically by absorbing heat and chemically by releasing bromine radicals that interrupt the radical chain reactions of combustion.[10][11] The presence of the double bond ensures it has a very short atmospheric lifetime, resulting in a zero ozone depletion potential.[10]

Safety and Handling

As with any reactive chemical, proper handling of 1-Bromo-3,3,3-trifluoroprop-1-ene is essential. It is classified as an irritant and may have other health effects.[5]

| Hazard Information | Precautionary Measures |

| Hazards | Irritating to eyes, respiratory system, and skin.[5] Harmful if swallowed or inhaled. Suspected of causing genetic defects and damaging fertility.[12] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood.[12][13] Avoid contact with skin and eyes. Avoid breathing vapors.[13] |

| PPE | Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] May require refrigeration to maintain quality.[12] |

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13][14]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[13]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[13]

Conclusion

1-Bromo-3,3,3-trifluoroprop-1-ene is a strategically important building block whose value is derived from the synergistic reactivity of its vinyl bromide and trifluoromethyl-substituted alkene functionalities. It provides efficient access to a diverse range of complex fluorinated molecules through well-established synthetic transformations like palladium-catalyzed cross-coupling and cycloaddition reactions. Its utility in creating novel therapeutics and advanced materials, coupled with its favorable environmental profile as a fire suppressant, ensures its continued relevance and application in modern chemical research and development.

References

-

PubChem. 1-Propene, 1-bromo-3,3,3-trifluoro-. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Propene, 2-bromo-3,3,3-trifluoro-. National Center for Biotechnology Information. [Link]

-

UTC Aerospace Systems. SAFETY DATA SHEET: Bromotrifluoromethane (CBrF3) and Methanol. [Link]

- Google Patents. CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene.

-

Sciact. 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. Sciact. [Link]

-

Mol-Instincts. 1-BROMO-3,3,3-TRIFLUOROPROP-1-ENE Synthetic Routes. Mol-Instincts. [Link]

-

National Institutes of Health. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. NIH. [Link]

-

ResearchGate. Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. ResearchGate. [Link]

-

Airgas. SAFETY DATA SHEET: SolsticeTM 1233zd(E). Airgas. [Link]

-

U.S. Environmental Protection Agency. 1-Propene, 1-bromo-3,3,3-trifluoro- - Substance Details. EPA. [Link]

-

ResearchGate. [3+2] Cycloaddition reactions of 1-substituted 3,3,3-trifluoropropenes with isonitriles – synthesis of pyrroles and pyrrolines. ResearchGate. [Link]

-

Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. [Link]

-

National Institutes of Health. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. NIH. [Link]

-

National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

- Google Patents.

-

ResearchGate. Fire-Extinguishing Effectiveness of 1-Bromo-3,3,3-Trifluoropropene/Inert Gaseous Mixture Evaluated by Cup Burner Method. ResearchGate. [Link]

-

Semantic Scholar. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Semantic Scholar. [Link]

-

MDPI. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-tribromo-1-nitroprop-1-ene. MDPI. [Link]

-

Autechaux. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Autechaux. [Link]

-

National Institute of Standards and Technology. 1-Propyne, 3-bromo-. NIST. [Link]

Sources

- 1. 1-Bromo-3,3,3-trifluoroprop-1-ene | 460-33-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Propene, 1-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 2773431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. echemi.com [echemi.com]

- 6. CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]

Introduction: The Strategic Importance of the Trifluoromethyl Group

An In-Depth Technical Guide to 1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 460-33-3): A Trifluoromethylated Building Block for Modern Chemistry

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is a privileged pharmacophore due to its unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics such as lipophilicity and pKa.[1] 1-Bromo-3,3,3-trifluoroprop-1-ene, a versatile chemical building block, offers a direct and efficient route to incorporate the valuable 3,3,3-trifluoropropenyl scaffold into a wide array of molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

1-Bromo-3,3,3-trifluoroprop-1-ene (C₃H₂BrF₃) is a volatile liquid at room temperature.[2] It exists as a mixture of (E) and (Z) isomers, with the general CAS number 460-33-3 covering both.[3] The (E)-isomer is specifically identified by CAS 149597-47-7.[4][5] The presence of the electron-withdrawing CF₃ group and the reactive carbon-bromine bond on a vinylic system defines its chemical personality.

Table 1: Physicochemical Properties of 1-Bromo-3,3,3-trifluoroprop-1-ene

| Property | Value | Source |

| CAS Number | 460-33-3 (Isomer mixture) | [3] |

| 149597-47-7 ((E)-isomer) | [4][5] | |

| Molecular Formula | C₃H₂BrF₃ | [3] |

| Molecular Weight | 174.95 g/mol | [3] |

| Boiling Point | 39-40 °C | [4][5] |

| Density | ~1.728 g/cm³ (Predicted) | [4][5] |

| Refractive Index | ~1.393 | [5] |

| Appearance | Clear Liquid | [4] |

Note: Properties may vary slightly depending on the isomeric ratio.

Synthesis Pathways: From Alkyne to Alkene

The most direct and industrially relevant synthesis of 1-bromo-3,3,3-trifluoroprop-1-ene involves the hydrobromination of 3,3,3-trifluoropropyne. This reaction leverages the reactivity of the triple bond to introduce both a hydrogen and a bromine atom across it.

Protocol 1: Catalytic Hydrobromination of 3,3,3-Trifluoropropyne

This method, adapted from patented commercial-scale processes, provides high yields of the target compound.[6] The causality behind using an elevated temperature is to ensure the reaction proceeds at a practical rate, while the catalyst facilitates the addition of HBr.

Experimental Workflow: Synthesis

Caption: High-level workflow for the synthesis of 1-bromo-3,3,3-trifluoroprop-1-ene.

Step-by-Step Methodology:

-

Reactor Setup: A tube reactor is packed with an activated carbon catalyst. The reactor is heated to the desired reaction temperature (e.g., 150-400 °C).

-

Reagent Introduction: Gaseous 3,3,3-trifluoropropyne and hydrogen bromide are introduced into the reactor at a controlled molar ratio (typically near equimolar).

-

Reaction: The gas mixture passes through the catalyst bed, where the hydrobromination occurs.

-

Product Collection: The effluent gas stream from the reactor is passed through a series of cold traps or condensers to liquefy the crude product, separating it from any unreacted starting materials or byproducts.

-

Purification: The collected crude liquid is purified by fractional distillation to isolate 1-bromo-3,3,3-trifluoroprop-1-ene from isomers (e.g., 2-bromo-3,3,3-trifluoropropene) and other impurities.

Core Reactivity and Synthetic Utility

The synthetic power of 1-bromo-3,3,3-trifluoroprop-1-ene stems from its dual functionality: a nucleophilic/radical-accepting double bond and a carbon-bromine bond amenable to cross-coupling reactions. The strong electron-withdrawing nature of the CF₃ group polarizes the molecule, influencing its reactivity in predictable ways.

Reactivity Overview Diagram

Caption: Key reaction classes for 1-bromo-3,3,3-trifluoroprop-1-ene in synthesis.

Cycloaddition Reactions

The electron-deficient double bond of 1-bromo-3,3,3-trifluoroprop-1-ene makes it an excellent partner in cycloaddition reactions. This is a powerful strategy for constructing complex, fluorinated heterocyclic systems, which are highly sought after in medicinal chemistry. While direct examples with this specific molecule are specialized, the reactivity pattern is well-established for similar trifluoromethylated alkenes.[7][8][9]

Causality: The CF₃ group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating reactions with electron-rich dienes (in [4+2] cycloadditions) or 1,3-dipoles (in [3+2] cycloadditions).

Palladium-Catalyzed Cross-Coupling Reactions

The vinylic bromide functionality is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings.[10][11][12] These reactions allow for the direct formation of carbon-carbon bonds, attaching aryl, alkyl, or alkynyl groups at the C1 position and providing access to a vast chemical space.

Protocol 2: General Suzuki Cross-Coupling

This protocol provides a general framework for the coupling of an arylboronic acid with 1-bromo-3,3,3-trifluoroprop-1-ene. The choice of ligand and base is critical for achieving high yields and must be optimized for specific substrates.

-

Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if required.

-

Reagent Addition: Add the arylboronic acid (1.2 equivalents), a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents), and a suitable solvent (e.g., Dioxane/Water or Toluene).

-

Substrate Introduction: Add 1-bromo-3,3,3-trifluoroprop-1-ene (1.0 equivalent) to the mixture via syringe.

-

Reaction: Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.[13]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Role as a Radical Acceptor

The isomer, 2-bromo-3,3,3-trifluoropropene (BTP), has been effectively used as a radical acceptor to synthesize secondary trifluoromethylated alkyl bromides.[14] This strategy involves the addition of an alkyl radical to the double bond, followed by bromine atom transfer. A similar reactivity pattern can be anticipated for 1-bromo-3,3,3-trifluoroprop-1-ene, making it a potentially valuable tool in radical chemistry.

Safety and Handling

As a reactive halogenated hydrocarbon, 1-bromo-3,3,3-trifluoroprop-1-ene must be handled with appropriate precautions.[15]

-

GHS Hazard Statements: While comprehensive data for this specific CAS is limited, related compounds suggest it should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][16]

-

Handling: Work in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.[15] Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

1-Bromo-3,3,3-trifluoroprop-1-ene is more than just a chemical; it is an enabling tool for accessing novel, fluorinated chemical matter. Its well-defined reactivity allows for its strategic incorporation into complex molecules through both ionic and radical pathways. For professionals in drug development, its utility in building CF₃-containing scaffolds via robust cross-coupling and cycloaddition reactions is particularly valuable. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile building blocks like 1-bromo-3,3,3-trifluoroprop-1-ene will undoubtedly increase, paving the way for the next generation of pharmaceuticals and advanced materials.

References

-

Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. National Institutes of Health (NIH). [Link]

-

1-Propene, 2-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 272696. PubChem. [Link]

- CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene.

-

1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Department of Health and Aged Care. [Link]

-

Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Chemical Properties of 1-Bromo-3-fluoropropane (CAS 352-91-0). Cheméo. [Link]

-

2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. ECHA - European Union. [Link]

-

1-Propene, 1-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 2773431. PubChem. [Link]

-

Halocarbons as Halon Replacements. Phase 2. Volume 3. Laboratory Testing of Halon 1211 Replacements. Defense Technical Information Center (DTIC). [Link]

-

[3+2] Cycloaddition reactions of 1-substituted 3,3,3-trifluoropropenes with isonitriles – synthesis of pyrroles and pyrrolines. ResearchGate. [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

-

The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Semantic Scholar. [Link]

-

The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. ResearchGate. [Link]

-

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. [Link]

-

3,3,3-Trifluoropropene | C3H3F3 | CID 12672. PubChem. [Link]

-

Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. MDPI. [Link]

- US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.

-

safety data sheet. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Trifluoromethylation of 1‐Aryl‐3,3‐diisopropyltriazenes. Sci-Hub. [Link]

-

Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Bromo-3,3,3-trifluoro-1-propene | 1514-82-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1-Propene, 1-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 2773431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BROMO-3,3,3-TRIFLUOROPROP-1-ENE | 149597-47-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.org [mdpi.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 15. media.adeo.com [media.adeo.com]

- 16. 1-Propene, 2-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 272696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 1-Bromo-3,3,3-trifluoroprop-1-ene

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-3,3,3-trifluoroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,3,3-trifluoroprop-1-ene is a halogenated alkene of significant interest in various fields of chemical science. Its unique combination of a reactive carbon-carbon double bond, a bromine atom, and a trifluoromethyl group makes it a valuable synthon in organic chemistry and a candidate for specialized applications, such as fire suppression. The presence of the trifluoromethyl group imparts distinct electronic properties and can enhance the metabolic stability and binding affinity of derivative molecules, a feature of high importance in medicinal chemistry and drug development.

This guide provides a comprehensive overview of the core physical and chemical properties of 1-Bromo-3,3,3-trifluoroprop-1-ene. It is designed to equip researchers and professionals with the technical data and field-proven insights necessary for its effective handling, application, and characterization. We will delve into its isomeric forms, physical constants, spectroscopic signatures, stability, and safe handling protocols, grounding all information in authoritative references.

Nomenclature and Isomerism: A Critical Distinction

A precise understanding of the isomeric forms of bromo-trifluoropropene is crucial, as physical and chemical properties can vary significantly between them. The parent structure, C₃H₂BrF₃, can exist as several isomers, and failure to distinguish them can lead to erroneous experimental results.

-

Constitutional Isomerism: The primary distinction lies between the position of the bromine atom. This guide focuses on 1-Bromo-3,3,3-trifluoroprop-1-ene , where the bromine is attached to the first carbon of the propene chain. Its constitutional isomer is 2-Bromo-3,3,3-trifluoroprop-1-ene (CAS: 1514-82-5) , where the bromine is on the central carbon.[1]

-

Geometric Isomerism: Due to the restricted rotation around the C=C double bond, 1-Bromo-3,3,3-trifluoroprop-1-ene exists as two geometric isomers: (E) and (Z). The literature often refers to a general CAS number 460-33-3 when the isomeric ratio is not specified.[2][3]

The causality behind differentiating these isomers is rooted in their distinct stereochemistry, which influences their reactivity, spectroscopic output, and physical properties like boiling point and density.

Core Physical Properties

The following table summarizes the key physical properties for 1-Bromo-3,3,3-trifluoroprop-1-ene. It is important to note that some data points from commercial suppliers do not specify the isomer, though they likely refer to the more common (E)-isomer.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂BrF₃ | [2][4] |

| Molecular Weight | 174.95 g/mol | [2] |

| Boiling Point | 39-40 °C | [4] |

| Density | 1.728 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.393 (at 20 °C) | [4] |

| Vapor Pressure | 69.3 mmHg at 25 °C | [4] |

| Melting Point | Data not readily available in cited literature. |

Spectroscopic Profile

While specific, authenticated spectra for 1-Bromo-3,3,3-trifluoroprop-1-ene are not widely published, its structure allows for a reliable prediction of its spectroscopic features. This predictive analysis is a critical tool for researchers in verifying sample identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of this molecule, particularly for distinguishing between its (E) and (Z) isomers.

-

¹H NMR: The spectrum will feature two signals corresponding to the vinyl protons.

-

The proton on the same carbon as the bromine (C1) will appear as a doublet of quartets due to coupling with the other vinyl proton and long-range coupling to the three fluorine atoms.

-

The proton on C2 will also be a doublet of quartets for the same reasons.

-

The key diagnostic is the coupling constant (J-value) between the two vinyl protons. For the (E)-isomer, a larger trans-coupling constant (typically 12-18 Hz) is expected, while the (Z)-isomer will show a smaller cis-coupling (typically 6-12 Hz).

-

-

¹⁹F NMR: A single signal, a quartet, is expected for the three equivalent fluorine atoms of the CF₃ group, resulting from coupling to the vinyl proton on C2. Decoupling the ¹H spectrum would simplify this signal to a singlet, confirming the CF₃ group's location.

-

¹³C NMR: The spectrum will show three distinct signals for the three carbon atoms. Each signal will be split by the fluorine atoms (C-F coupling). The carbon of the CF₃ group will appear as a quartet, while the two sp² carbons will show more complex splitting patterns due to both one-bond and two-bond C-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups within the molecule. For comparison, the IR absorption cross-sections for the isomer 2-Bromo-3,3,3-trifluoropropene have been measured between 450 cm⁻¹ and 1900 cm⁻¹.[7] For 1-Bromo-3,3,3-trifluoroprop-1-ene, the following characteristic absorption bands are expected:

-

~3100 cm⁻¹: =C-H stretch

-

~1640 cm⁻¹: C=C alkene stretch

-

1100-1350 cm⁻¹: Strong, complex bands corresponding to C-F stretching vibrations of the CF₃ group.

-

550-750 cm⁻¹: C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The most telling feature for a compound containing one bromine atom is the isotopic pattern of the molecular ion peak.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity (approximately 1:1 ratio) will be observed for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[8][9] These peaks will appear at m/z 174 and 176.

-

Fragmentation: Common fragmentation pathways would include the loss of a bromine atom [M-Br]⁺, loss of a fluorine atom [M-F]⁺, or loss of the trifluoromethyl group [M-CF₃]⁺. Each fragment containing the bromine atom will also exhibit the characteristic 1:1 isotopic doublet.

Solubility Profile and Determination

1-Bromo-3,3,3-trifluoroprop-1-ene is expected to have low solubility in water due to its hydrophobic nature and moderate polarity. It is anticipated to be miscible with a wide range of common organic solvents such as ethers, halogenated solvents, and hydrocarbons.

Quantitative solubility data is sparse in the literature, necessitating experimental determination for specific applications like reaction optimization or formulation. The choice of an appropriate solvent system is critical for achieving desired reaction kinetics and preventing precipitation.

Protocol: Gravimetric Solubility Determination

This self-validating protocol provides a reliable method for determining solubility in a given solvent at a specific temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Bromo-3,3,3-trifluoroprop-1-ene to a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" is confirmed by the presence of undissolved liquid.

-

Seal the vial tightly to prevent evaporation.

-

-

Equilibration:

-

Place the vial in a constant-temperature shaker bath set to the desired temperature (e.g., 25.0 °C).

-

Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant.

-

-

Sample Analysis:

-

Allow the vial to stand undisturbed at the same temperature until the undissolved solute has settled.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed, dry beaker.

-

-

Solvent Evaporation and Measurement:

-

Remove the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the solute's boiling point.

-

Once the solvent is fully evaporated, place the beaker in a desiccator to cool to room temperature.

-

Weigh the beaker containing the solute residue on an analytical balance.

-

-

Calculation:

-

Subtract the initial mass of the empty beaker from the final mass to determine the mass of the dissolved solute.

-

Calculate the solubility in units such as grams per liter (g/L) or moles per liter (mol/L). The repetition of this process until consistent results are obtained ensures the trustworthiness of the data.

-

Chemical Stability and Reactivity

1-Bromo-3,3,3-trifluoroprop-1-ene is a reactive molecule primarily due to its carbon-carbon double bond. Theoretical studies on its reaction with hydroxyl (OH) radicals, a key process in atmospheric chemistry, indicate a short atmospheric lifetime.[10] This suggests the double bond is susceptible to addition reactions. The study concluded that the most feasible reaction pathways involve the addition of the OH radical to the unsaturated double bond.[10]

As a potential replacement for Halon 1301, its chemical behavior in flame suppression is of interest, where it is believed to act through both chemical and physical mechanisms.[10] For synthetic applications, the bromine atom can be substituted or used in cross-coupling reactions, and the double bond can undergo various addition reactions, making it a versatile building block.

Synthesis Overview

A common and cost-effective method for the synthesis of 1-Bromo-3,3,3-trifluoroprop-1-ene involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide (HBr). The reaction is typically performed at elevated temperatures in the presence of a catalyst.

Safety and Handling

As with any reactive chemical, proper safety protocols are paramount. Based on available safety data, 1-Bromo-3,3,3-trifluoroprop-1-ene is considered an irritant.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.

-

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

Conclusion

1-Bromo-3,3,3-trifluoroprop-1-ene is a fluorinated alkene with a rich and complex set of physical properties defined by its isomeric nature. A thorough understanding of its distinct constitutional and geometric isomers is fundamental for any research or development application. While a full experimental dataset for all its properties is not yet complete in the public domain, this guide synthesizes the available data with predictive analysis based on established chemical principles. By providing a framework for its identification, handling, and application, this document serves as a vital resource for scientists and professionals working with this versatile chemical compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 272696, 1-Propene, 2-bromo-3,3,3-trifluoro-. [Link]. Accessed Jan. 22, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12672, 3,3,3-Trifluoropropene. [Link]. Accessed Jan. 22, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2773431, 1-Propene, 1-bromo-3,3,3-trifluoro-. [Link]. Accessed Jan. 22, 2026.

-

G. L. Hu et al. "Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals." National Institutes of Health. [Link]. Accessed Jan. 22, 2026.

-

U.S. Environmental Protection Agency. 1-Propene, 1-bromo-3,3,3-trifluoro- - Substance Details. [Link]. Accessed Jan. 22, 2026.

-

National Institute of Standards and Technology. 2-Bromo-3,3,3-Trifluoropropene: OH Reaction Rate Constant, IR Absorption Spectrum, Ozone Depletion Potentials and Global Warming Potentials. [Link]. Accessed Jan. 22, 2026.

-

ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl3)... [Link]. Accessed Jan. 22, 2026.

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]. Accessed Jan. 22, 2026.

-

National Institute of Standards and Technology. 1-Propyne, 3-bromo-. [Link]. Accessed Jan. 22, 2026.

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]. Accessed Jan. 22, 2026.

-

National Institute of Standards and Technology. 1-Propanol, 3-bromo-. [Link]. Accessed Jan. 22, 2026.

-

National Institute of Standards and Technology. 3,3,3-Trifluoropropene. [Link]. Accessed Jan. 22, 2026.

-

Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane... [Link]. Accessed Jan. 22, 2026.

-

National Institute of Standards and Technology. 3,3,3-Trifluoropropene. [Link]. Accessed Jan. 22, 2026.

Sources

- 1. 1-Propene, 2-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 272696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propene, 1-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 2773431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. echemi.com [echemi.com]

- 5. vsnchem.com [vsnchem.com]

- 6. (Z)-1-BROMO-3,3,3-TRIFLUOROPROP-1-ENE | 149597-48-8 [chemicalbook.com]

- 7. 2-Bromo-3,3,3-Trifluoropropene: OH Reaction Rate Constant, IR Absorption Spectrum, Ozone Depletion Potentials and Global Warming Potentials | NIST [nist.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-3,3,3-trifluoroprop-1-ene molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-Bromo-3,3,3-trifluoroprop-1-ene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-bromo-3,3,3-trifluoroprop-1-ene (BTP), a halogenated alkene of significant interest in synthetic chemistry. The document delineates the molecule's stereoisomeric forms, geometric parameters, and electronic properties. Through a detailed analysis of its spectroscopic signatures (NMR, IR), this guide establishes a framework for the empirical identification and characterization of BTP. Furthermore, it incorporates insights from computational studies to provide a deeper understanding of the molecule's conformational landscape and reactivity. Experimental protocols for its synthesis and characterization are presented to ensure practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Fluorinated Building Block

1-Bromo-3,3,3-trifluoroprop-1-ene (CF₃CH=CHBr) is a trifluoromethyl-substituted vinyl bromide. The presence of a carbon-carbon double bond, a bromine atom, and a strongly electron-withdrawing trifluoromethyl group within a compact three-carbon framework makes it a versatile and highly reactive intermediate for organic synthesis.[1] Its structural motifs are found in various applications, from agrochemicals to pharmaceuticals, where the trifluoromethyl group is often introduced to enhance metabolic stability, binding affinity, and lipophilicity. The bromine atom provides a reactive handle for a multitude of chemical transformations, including cross-coupling reactions, lithiation, and nucleophilic substitution, making BTP a valuable synthon for constructing complex molecular architectures. This guide focuses exclusively on its fundamental molecular structure, providing the foundational knowledge required for its effective application in research and development.

Molecular Identity and Stereochemistry: The E/Z Isomerism

The core structure of 1-bromo-3,3,3-trifluoroprop-1-ene is defined by a central C=C double bond. Due to the restricted rotation around this bond, the molecule exists as two distinct geometric isomers: (E)-1-bromo-3,3,3-trifluoroprop-1-ene and (Z)-1-bromo-3,3,3-trifluoroprop-1-ene.[1][2]

The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules:[3]

-

At C1: The bromine atom (atomic number 35) has a higher priority than the hydrogen atom (atomic number 1).

-

At C2: The trifluoromethyl group (-CF₃) has a higher priority than the hydrogen atom. Priority is determined by the atomic number of the atoms directly attached to the double bond carbon (in this case, Carbon vs. Hydrogen).

-

Z-isomer (zusammen - "together"): The high-priority groups (Br and CF₃) are on the same side of the double bond.

-

E-isomer (entgegen - "opposite"): The high-priority groups (Br and CF₃) are on opposite sides of the double bond.[4]

The stereochemical configuration significantly influences the molecule's physical properties, reactivity, and its interactions in biological systems.

Molecular Geometry and Bond Parameters

The precise three-dimensional arrangement of atoms in 1-bromo-3,3,3-trifluoroprop-1-ene is best described by its bond lengths and angles. These parameters are typically determined through computational chemistry, such as Density Functional Theory (DFT), which provides a detailed picture of the molecule's equilibrium geometry.[1]

A theoretical study at the B3LYP/6-311++G(d,p) level of theory has been used to calculate the optimized structure of BTP.[1] The key geometric parameters for the cis (Z) and trans (E) isomers are summarized below.

| Parameter | E-1-bromo-3,3,3-trifluoroprop-1-ene | Z-1-bromo-3,3,3-trifluoroprop-1-ene |

| Bond Lengths (Å) | ||

| C=C | ~1.32 Å | ~1.32 Å |

| C-Br | ~1.87 Å | ~1.87 Å |

| C-C | ~1.50 Å | ~1.50 Å |

| C-F (avg.) | ~1.34 Å | ~1.34 Å |

| C-H (vinyl) | ~1.08 Å | ~1.08 Å |

| Bond Angles (°) | ||

| ∠C=C-Br | ~123° | ~125° |

| ∠C=C-H | ~120° | ~118° |

| ∠C-C=C | ~125° | ~128° |

| Note: These values are representative and derived from computational models. Actual experimental values may vary slightly. |

The trifluoromethyl group exhibits a staggered conformation relative to the vinyl group to minimize steric hindrance. The differences in bond angles between the E and Z isomers reflect the steric repulsion between the bulky bromine and trifluoromethyl groups in the Z configuration.

Spectroscopic Characterization: The Empirical Fingerprint

The definitive identification and differentiation of the E and Z isomers of 1-bromo-3,3,3-trifluoroprop-1-ene rely on spectroscopic analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous information about the vinyl proton environment.

-

Chemical Shifts (δ): The two vinyl protons (Hₐ and Hᵦ) are expected to resonate in the region of 6.0-7.5 ppm. Their exact chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the long-range deshielding effect of the -CF₃ group.

-

Coupling Constants (J): The key diagnostic feature is the coupling constant between the two vinyl protons (³JHₐHᵦ).

-

Each vinyl proton signal will also exhibit coupling to the -CF₃ group (⁴JHF), appearing as a quartet or a more complex multiplet.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds.

-

A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

This signal will appear as a doublet due to coupling with the adjacent vinyl proton (³JHF). The chemical shift is typically observed in the range of -60 to -75 ppm relative to CFCl₃.[7]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule.

-

C1 (bearing Br): Expected around 105-115 ppm.

-

C2 (bearing -CF₃): Expected around 130-140 ppm. This signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

-

C3 (-CF₃): Expected around 120-125 ppm. This signal will also be a quartet due to ¹JCF coupling.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

C=C Stretch: A moderate absorption band is expected in the range of 1620-1650 cm⁻¹ .[8]

-

C-H Stretch (vinyl): A sharp peak is expected just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .

-

C-F Stretch: Strong, intense absorption bands are characteristic of the -CF₃ group and are typically found in the region of 1100-1350 cm⁻¹ .

-

C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically between 550-750 cm⁻¹ .[9]

Experimental Protocols

Synthesis of 1-Bromo-3,3,3-trifluoroprop-1-ene

A common laboratory-scale synthesis involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide (HBr).[10]

Objective: To synthesize 1-bromo-3,3,3-trifluoroprop-1-ene via hydrobromination of an alkyne.

Materials:

-

3,3,3-Trifluoropropyne

-

Anhydrous Hydrogen Bromide (HBr) gas

-

Lewis Acid Catalyst (e.g., AlBr₃, CuBr)

-

Anhydrous, non-protic solvent (e.g., CH₂Cl₂)

-

Reaction vessel equipped with a gas inlet, stirrer, and cooling system

Procedure:

-

Setup: Assemble a dry, inert-atmosphere reaction apparatus. Cool the reaction vessel to -25 °C to 0 °C using a suitable cooling bath.

-

Catalyst Introduction: Dissolve the Lewis acid catalyst (e.g., AlBr₃) in the anhydrous solvent within the reaction vessel.[10]

-

Reactant Addition: Slowly bubble 3,3,3-trifluoropropyne gas through the cooled catalyst solution with vigorous stirring.

-

Hydrobromination: Concurrently, introduce a controlled stream of anhydrous HBr gas into the reaction mixture. The reaction is typically exothermic; maintain the temperature below 0 °C.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or ¹⁹F NMR.

-

Workup: Once the reaction is complete, quench the mixture by pouring it over ice water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product, a mixture of E and Z isomers, can be purified by fractional distillation.

Characterization Workflow

A logical workflow is essential for confirming the structure and purity of the synthesized product.

Caption: Workflow for the characterization of 1-bromo-3,3,3-trifluoroprop-1-ene.

Conclusion

The molecular structure of 1-bromo-3,3,3-trifluoroprop-1-ene is characterized by its planar C=C bond, leading to distinct and separable E and Z geometric isomers. Its geometry is significantly influenced by the steric and electronic contributions of the bromine atom and the trifluoromethyl group. A multi-technique spectroscopic approach, particularly leveraging the diagnostic coupling constants in ¹H NMR, is essential for its unambiguous identification and stereochemical assignment. The insights and protocols presented in this guide provide a robust foundation for the confident use of this valuable fluorinated building block in advanced chemical synthesis and drug discovery.

References

-

Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. National Institutes of Health (NIH). Available at: [Link]

- Method for the preparation of 3-bromo-1,1,1-trifluoropropane. Google Patents.

-

1-Propene, 2-bromo-3,3,3-trifluoro-. PubChem, National Center for Biotechnology Information. Available at: [Link]

- Synthesis of 1-bromo-3,3,3-trifluoropropene. Google Patents.

-

2-bromo-3,3,3-trifluoroprop-1-ene - Substance Information. European Chemicals Agency (ECHA). Available at: [Link]

-

1-Propene, 1-bromo-3,3,3-trifluoro-. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Raman and infrared spectra, conformational stability, ab initio calculations and assignment of fundamentals for 1-bromo-3-fluoropropane. ResearchGate. Available at: [Link]

-

NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3...). ResearchGate. Available at: [Link]

-

Improved Synthesis of 3,3,3-Trifluoropropyne. The Journal of Organic Chemistry. Available at: [Link]

-

3,3,3-Trifluoropropene. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane. Doc Brown's Chemistry. Available at: [Link]

-

Dipole Moments and Quantum Chemistry. ResearchGate. Available at: [Link]

-

Synthesis, spectral, crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. ResearchGate. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Isomers - Geometric (Edexcel International AS Chemistry): Revision Note. Save My Exams. Available at: [Link]

-

E-Z isomerism. Creative Chemistry. Available at: [Link]

-

1-Propene, 3-bromo-. NIST WebBook. Available at: [Link]

-

Geometric Isomers and E/Z Naming System. Chemistry LibreTexts. Available at: [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. Available at: [Link]

-

1-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]

-

geometric (cis / trans) isomerism. Chemguide. Available at: [Link]

Sources

- 1. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 5. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. magritek.com [magritek.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]

A Guide to the Spectroscopic Analysis of 1-Bromo-3,3,3-trifluoroprop-1-ene: An In-Depth Technical Review

Abstract

1-Bromo-3,3,3-trifluoroprop-1-ene (C₃H₂BrF₃) is a halogenated alkene of significant interest in materials science and synthetic chemistry, notably investigated as a potential replacement for ozone-depleting substances like Halon 1301.[1] Its utility as a chemical intermediate in the synthesis of fluorinated compounds further underscores the need for robust analytical methods to ensure structural integrity and purity.[2] This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Bromo-3,3,3-trifluoroprop-1-ene, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As complete, published reference spectra are not consolidated in the public domain, this document synthesizes predicted spectral characteristics based on fundamental principles and data from analogous structures. It is designed to serve as a practical resource for researchers in compound verification, quality control, and structural elucidation of this molecule and its derivatives.

Molecular Structure and Isomerism

1-Bromo-3,3,3-trifluoroprop-1-ene exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The distinct spatial arrangement of the bromine atom and the trifluoromethyl group relative to the vinyl protons results in unique spectroscopic signatures for each isomer. Accurate characterization is therefore essential to distinguish between the (E) and (Z) forms.

The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group and the electronegativity of the bromine atom are the dominant electronic factors that influence the spectroscopic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 1-Bromo-3,3,3-trifluoroprop-1-ene, providing detailed information about the connectivity and stereochemistry through ¹H, ¹³C, and ¹⁹F nuclei analysis.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals for the two vinylic protons (Hᵃ and Hᵇ in the diagram below). The chemical shifts and coupling constants will be highly dependent on the isomer.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| Hᵃ (-CH=CHBr) | 6.5 - 7.0 | Doublet of Quartets (dq) | ³J(Hᵃ,Hᵇ) ≈ 13-15 (E), 7-9 (Z); ⁴J(Hᵃ,F) ≈ 1-2 | Deshielded by adjacent bromine and the double bond. Exhibits vicinal coupling to Hᵇ and a smaller 4-bond coupling to the CF₃ group. |

| Hᵇ (CF₃-CH=) | 6.8 - 7.3 | Doublet of Quartets (dq) | ³J(Hᵃ,Hᵇ) ≈ 13-15 (E), 7-9 (Z); ³J(Hᵇ,F) ≈ 6-8 | Strongly deshielded by the adjacent electron-withdrawing CF₃ group. Shows vicinal coupling to Hᵃ and a larger 3-bond coupling to the CF₃ group. |

Causality Behind Predictions:

-

Chemical Shift: The protons are on an sp² hybridized carbon, placing their baseline shift in the 5-7 ppm region. The adjacent CF₃ group on Hᵇ exerts a powerful inductive effect, shifting it significantly downfield. The bromine on Hᵃ also contributes to a downfield shift.

-

Coupling: The key differentiator between (E) and (Z) isomers is the vicinal coupling constant, ³J(Hᵃ,Hᵇ). The trans arrangement in the (E) isomer typically results in a larger coupling constant (13-15 Hz), while the cis arrangement in the (Z) isomer yields a smaller value (7-9 Hz). Both protons will also be split into quartets by the three equivalent fluorine atoms of the CF₃ group, though the magnitude of coupling differs (³J > ⁴J).

Carbon-13 (¹³C) NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The coupling to fluorine nuclei provides an additional layer of structural confirmation.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

|---|---|---|---|

| C1 (-CHBr) | 105 - 115 | Quartet (q), small ⁴J(C,F) | sp² carbon attached to bromine. Appears as a quartet due to long-range coupling with the CF₃ group. |

| C2 (-CHCF₃) | 125 - 135 | Quartet (q), ³J(C,F) ≈ 5-10 Hz | sp² carbon attached to the CF₃ group. Deshielded by the fluorine atoms and appears as a quartet. |

| C3 (-CF₃) | 120 - 128 | Quartet (q), ¹J(C,F) ≈ 270-280 Hz | sp³ carbon heavily deshielded by three attached fluorine atoms. Exhibits a very large one-bond C-F coupling constant, resulting in a prominent quartet. |

Causality Behind Predictions:

-

The sp² carbons of the double bond appear in the typical alkene region (100-150 ppm).[5]

-

The carbon of the CF₃ group is subject to a strong one-bond coupling with the three fluorine atoms, splitting its signal into a quartet with a characteristically large coupling constant (¹J(C,F)). This is a definitive indicator of a CF₃ group. The other carbons also experience smaller C-F couplings over multiple bonds.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a clear window for observing the fluorine environment.[6] For this molecule, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group.

Predicted ¹⁹F NMR Data | Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | -CF₃ | -60 to -70 | Doublet (d) | ³J(F,Hᵇ) ≈ 6-8 Hz | The CF₃ group is coupled to the adjacent vinylic proton (Hᵇ), splitting the signal into a doublet. The chemical shift is characteristic for a CF₃ group attached to an sp² carbon.[7] |

Causality Behind Predictions:

-

¹⁹F NMR has a wide chemical shift range, making signal assignment straightforward.[6] The chemical shift of a CF₃ group is sensitive to its electronic environment; its position adjacent to a double bond places it in the expected -60 to -70 ppm range (relative to CFCl₃).

-

The signal is split into a doublet by the three-bond coupling to the vinylic proton Hᵇ. This coupling confirms the CF₃-CH= moiety.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the 1-Bromo-3,3,3-trifluoroprop-1-ene sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.0 ppm). For ¹⁹F NMR, an external reference like CFCl₃ can be used, or the spectrometer can be calibrated to the solvent lock frequency.[8]

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or higher).[9]

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be needed due to the low natural abundance of ¹³C.

-

Acquire a proton-decoupled or coupled ¹⁹F spectrum.

-

-

Data Processing: Fourier transform the raw data (FID), phase the spectrum, and calibrate the chemical shift axis using the TMS reference. Integrate the signals in the ¹H spectrum to confirm proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[10] For 1-Bromo-3,3,3-trifluoroprop-1-ene, the key absorptions will be from the C=C double bond, the vinylic C-H bonds, the C-F bonds, and the C-Br bond.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

|---|---|---|---|

| 3100 - 3000 | =C-H Stretch | Medium | Characteristic of C-H bonds on an sp² carbon.[11] |

| 1680 - 1640 | C=C Stretch | Medium to Weak | Indicates the presence of a carbon-carbon double bond.[11] |

| 1350 - 1100 | C-F Stretch | Strong | The highly polar C-F bonds produce very strong, characteristic absorption bands. This region is often complex due to multiple C-F vibrations. |

| 1000 - 650 | =C-H Bend | Strong | Out-of-plane ("oop") bending vibrations for hydrogens on a double bond. |

| 690 - 515 | C-Br Stretch | Medium to Strong | Absorption corresponding to the carbon-bromine single bond stretch.[11] |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As the compound is a low-boiling liquid, the spectrum can be easily obtained neat.[4] Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

-

Background Scan: Place the salt plates (if used) or ensure the sample chamber is empty and run a background spectrum. This is crucial to subtract absorptions from atmospheric CO₂ and water vapor.

-

Sample Scan: Place the prepared sample in the IR spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Data Analysis: The resulting spectrum (plotted as transmittance vs. wavenumber) is analyzed by identifying the key absorption bands and correlating them with the functional groups listed in the table above.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.[12] Electron Ionization (EI) is a common technique for this type of molecule.

Molecular Ion and Isotopic Pattern

The most critical feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[13] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

-

M⁺ Peak: [C₃H₂⁷⁹BrF₃]⁺ = m/z 174

-

M+2 Peak: [C₃H₂⁸¹BrF₃]⁺ = m/z 176

The presence of this characteristic 1:1 doublet at the highest m/z is definitive proof of a molecule containing a single bromine atom.[14]

Predicted Fragmentation Pattern

Under electron ionization, the molecular ion can fragment by breaking the weakest bonds. The most likely fragmentations involve the loss of stable radicals.

Predicted Major Fragment Ions

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Ion | Identity of Lost Neutral | Rationale |

|---|---|---|---|---|

| 174 | 176 | [C₃H₂BrF₃]⁺ | (None) | Molecular Ion (M⁺) |

| 105 | 105 | [C₃H₂F₃]⁺ | •Br | Loss of a bromine radical. This is a very common pathway for alkyl halides. |

| 95 | 97 | [C₂H₂Br]⁺ | •CF₃ | Cleavage of the C-C bond and loss of a trifluoromethyl radical. |

| 69 | 69 | [CF₃]⁺ | •C₂H₂Br | Formation of the stable trifluoromethyl cation. |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Inject a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatography (GC-MS) system or direct infusion probe.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV in EI).

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, generating a signal proportional to their abundance.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity vs. m/z. The analysis involves identifying the molecular ion peak (M⁺), the M+2 peak, and major fragment ions to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of 1-Bromo-3,3,3-trifluoroprop-1-ene provides a unique fingerprint for its structural verification and isomer determination. ¹H and ¹⁹F NMR are invaluable for distinguishing between (E) and (Z) isomers through distinct coupling constants. ¹³C NMR confirms the carbon backbone and the presence of the CF₃ group via its characteristic large ¹J(C,F) coupling. IR spectroscopy provides rapid confirmation of key functional groups, particularly the strong C-F stretching vibrations. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through the signature M⁺ and M+2 isotopic pattern. Together, these techniques provide a self-validating system for the unambiguous identification of this important fluorinated alkene.

References

- (Reference not found for direct cit

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19Flourine NMR. Retrieved from [Link]

- Google Patents. (2016). US9266997B2 - Polyurethane foam and associated method and article.

- (Reference not found for direct cit

- Google Patents. (n.d.). CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene.

-

NIST. (n.d.). 1-Propene, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

- (Reference not found for direct cit

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062089). Retrieved from [Link]

-

Yuan, W., et al. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. National Institutes of Health. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

- (Reference not found for direct cit

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane. Retrieved from [Link]

- (Reference not found for direct cit

- (Reference not found for direct cit

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

- (Reference not found for direct cit

- (Reference not found for direct cit

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Dr. K. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 3. propene suppliers USA [americanchemicalsuppliers.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. azom.com [azom.com]

- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 9. hmdb.ca [hmdb.ca]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uni-saarland.de [uni-saarland.de]

- 13. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to 1-Bromo-3,3,3-trifluoroprop-1-ene: From Discovery to Contemporary Applications

This guide provides a comprehensive technical overview of 1-Bromo-3,3,3-trifluoroprop-1-ene, a pivotal fluorinated building block. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's historical discovery, synthesis methodologies, physicochemical properties, and its expanding applications, with a focus on the causality behind experimental choices and self-validating protocols.

Introduction: The Strategic Importance of Fluorinated Alkenes

Organofluorine compounds have become indispensable in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by fluorine atoms—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make them a valuable tool in molecular design. 1-Bromo-3,3,3-trifluoroprop-1-ene (BTP), with its trifluoromethyl group and a versatile bromo-substituted double bond, stands out as a strategic intermediate for introducing the trifluoropropenyl moiety into a wide array of molecules.

Genesis: Discovery and Historical Synthesis

The first detailed account of the synthesis of 1-Bromo-3,3,3-trifluoroprop-1-ene appears in the scientific literature in the early 1950s, a period of burgeoning interest in organofluorine chemistry. A seminal 1952 paper in the Journal of the Chemical Society by Robert N. Haszeldine, a prominent figure in fluorine chemistry, described the synthesis of this compound.

The pioneering work by Haszeldine's group involved the addition of hydrogen bromide (HBr) to 3,3,3-trifluoropropyne. This reaction, conducted at 0°C or at a lower temperature of -25°C in the presence of aluminum bromide (AlBr₃) as a catalyst, yielded 1-Bromo-3,3,3-trifluoroprop-1-ene in high yields, ranging from 83-91%.[1] This early work laid the foundation for subsequent advancements in the production of this versatile reagent.